2-(4-Chlorophenoxy)malondialdehyde

Beschreibung

The exact mass of the compound 2-(4-Chlorophenoxy)propanedial is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)propanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSIXELVDKBAKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C=O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395149 |

Source

|

| Record name | 2-(4-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-40-5 |

Source

|

| Record name | 2-(4-Chlorophenoxy)propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenoxy)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorophenoxy)malondialdehyde

Introduction

In the landscape of modern chemical biology and drug discovery, bifunctional molecules that can act as probes, synthetic intermediates, or bioactive agents are of paramount importance. 2-(4-Chlorophenoxy)malondialdehyde is one such molecule, merging the well-documented reactivity of the malondialdehyde (MDA) core with the physicochemical properties imparted by a 4-chlorophenoxy substituent. Malondialdehyde itself is a critical biomarker for oxidative stress and lipid peroxidation, arising from the degradation of polyunsaturated fatty acids.[1][2] Its high reactivity, particularly towards primary amines, underpins its biological effects and its use in various assays.[3]

The addition of a 4-chlorophenoxy group to the C-2 position of the malondialdehyde scaffold creates a compound with unique potential. This substituent can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its stability, reactivity, and interaction with biological systems. This technical guide provides a comprehensive overview of the structure, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals in the chemical and biomedical sciences.

Chemical Structure and Physicochemical Properties

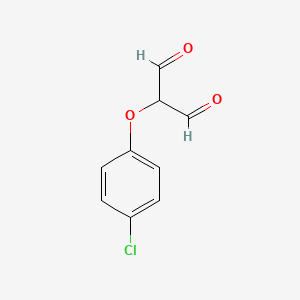

This compound is characterized by a propane-1,3-dial core substituted at the central carbon with a 4-chlorophenoxy ether linkage. This structure gives rise to its bifunctional nature: the reactive dicarbonyl system and the stable aromatic ether.

Molecular Identity

Key identifiers and properties of the molecule are summarized below for quick reference.

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonym(s) | 2-(4-chlorophenoxy)malonaldehyde | [4] |

| CAS Number | 849021-40-5 | [4][5] |

| Molecular Formula | C₉H₇ClO₃ | [5] |

| Molecular Weight | 198.60 g/mol | [5] |

Keto-Enol Tautomerism

A fundamental characteristic of β-dicarbonyl compounds like malondialdehyde and its derivatives is the existence of a tautomeric equilibrium between the diketo and enol forms.[1] For this compound, the enol tautomer is significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This conjugation makes the enol form the predominant species in most solvents.

Caption: Keto-enol tautomerism of this compound.

Proposed Synthesis Pathway

While specific literature on the synthesis of this compound is scarce, a logical and efficient route can be proposed based on established synthetic methodologies. The most plausible approach involves a two-step process: the synthesis of a 2-halomalondialdehyde intermediate followed by a nucleophilic substitution via a Williamson ether synthesis.

Step 1: Synthesis of 2-Bromomalondialdehyde

The precursor, 2-bromomalondialdehyde, can be synthesized via the selective oxidation of 2-bromo-1,3-propanediol. A modern and efficient method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite as the oxidant under mild, alkaline conditions.[6] This approach avoids harsh reagents and provides high yields and purity.

Step 2: Williamson Ether Synthesis

The core of the synthesis is the formation of the aryl ether bond. The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[7][8] In this proposed pathway, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) acts as the nucleophile, displacing the bromide from 2-bromomalondialdehyde.

The causality for this strategic choice is twofold:

-

Nucleophilicity: Phenoxides are excellent nucleophiles for Sₙ2 reactions.[9]

-

Substrate Suitability: The electrophilic carbon in 2-bromomalondialdehyde is activated by the two adjacent carbonyl groups, making it susceptible to nucleophilic attack. This avoids the alternative of reacting an alkoxide with an aryl halide, which is generally unreactive towards Sₙ2 displacement.[9][10]

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the 1,3-dicarbonyl functionality, which is analogous to its parent compound, MDA. This makes it a potent electrophile, readily reacting with a variety of nucleophiles.

Reaction with Primary Amines: Adduct Formation

One of the most significant reactions of malondialdehyde and its derivatives is their interaction with primary amines, such as the ε-amino group of lysine residues in proteins.[11] The reaction proceeds via a nucleophilic addition to one of the carbonyl groups, followed by dehydration to form a stable, conjugated enamine (a Schiff base).[12] This initial adduct can then react with a second molecule of malondialdehyde to form fluorescent 1,4-dihydropyridine-type adducts.[3]

This reactivity is the basis for the biological activity and toxicity of MDA, as covalent modification of proteins can lead to altered function and protein aggregation.[11] It is also the principle behind many analytical methods for MDA detection.

Caption: Reaction with a primary amine to form a stable enamine adduct.

Precursor for Heterocyclic Synthesis

The 1,3-dicarbonyl motif is a classic building block in heterocyclic chemistry.[13] this compound can react with binucleophiles to generate a wide array of substituted heterocycles, which are scaffolds frequently found in pharmaceuticals.[14]

-

With Urea/Thiourea: Forms pyrimidine or thiopyrimidine derivatives.

-

With Hydrazine: Forms pyrazole derivatives.

-

With Guanidine: Forms aminopyrimidine derivatives.

The 4-chlorophenoxy substituent remains intact during these cyclizations, providing a handle for further functionalization or for tuning the pharmacological properties of the resulting heterocyclic core.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.

Spectroscopic Analysis (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the aldehydic protons (CHO) in the diketo form, typically downfield (~9.5-10.0 ppm).[15]

-

For the dominant enol form, a singlet for the enolic proton (OH) often in the 12-15 ppm range due to strong intramolecular H-bonding, and a singlet for the vinyl proton (=CH) around 8.0-8.5 ppm.

-

A singlet for the C-2 proton (CH) around 5.0-6.0 ppm.

-

Two doublets (an AA'BB' system) in the aromatic region (7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR Spectroscopy: Expected signals would include:

-

Carbonyl carbons (~190-200 ppm).[16]

-

Aromatic carbons (~115-160 ppm), including the ether-linked carbon (C-O).

-

The central C-2 carbon, which would show a significant shift due to the attached oxygen and carbonyl groups.

-

-

IR Spectroscopy: Characteristic absorption bands would be observed for C=O stretching (~1700-1730 cm⁻¹ for the aldehyde), a broad O-H stretch (~2500-3200 cm⁻¹) for the chelated enol, and C-O-C stretching for the aryl ether linkage (~1250 cm⁻¹).

Chromatographic Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and for quantification. Due to the lack of a strong native chromophore, derivatization is typically required for sensitive detection, especially in biological matrices.

Protocol: Quantification via Thiobarbituric Acid (TBA) Derivatization

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring malondialdehyde. It relies on the reaction of MDA with two equivalents of TBA under acidic conditions and heat to produce a pink-colored fluorescent adduct, which can be measured spectrophotometrically (λₘₐₓ ≈ 532 nm) or fluorometrically (Ex/Em ≈ 532/553 nm).[17][18]

Step-by-Step Methodology:

-

Sample Preparation: Prepare samples (e.g., cell lysates, plasma) and a standard curve of this compound in a suitable buffer (e.g., phosphate buffer).

-

Reagent Addition: To 100 µL of sample or standard, add 100 µL of an acid solution (e.g., 10% trichloroacetic acid) to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated protein.

-

Derivatization: Transfer the supernatant to a new tube and add an equal volume of 0.67% (w/v) thiobarbituric acid solution.

-

Incubation: Cap the tubes tightly and heat at 90-95°C for 60 minutes. The heat and acidic environment are critical for driving the reaction to completion.

-

Cooling: Immediately cool the tubes on ice to stop the reaction.

-

Detection: Measure the absorbance of the resulting pink solution at 532 nm using a spectrophotometer or analyze by HPLC with a visible-light detector.[18] The concentration in the samples is determined by comparison to the standard curve.

Potential Applications in Research and Drug Development

The unique structure of this compound suggests several high-value applications for scientific and pharmaceutical research.

-

Chemical Probe for Oxidative Stress: While MDA is a general marker of lipid peroxidation, this substituted derivative could be developed into a more sophisticated chemical probe. The 4-chlorophenoxy group alters its lipophilicity, potentially targeting the molecule to specific cellular compartments (e.g., membranes or lipid droplets) for more localized detection of oxidative damage.

-

Covalent Drug Development: The principle of covalent inhibition is a powerful strategy in drug design. The high electrophilicity and reactivity of the dialdehyde moiety towards nucleophilic amino acid residues (like lysine or cysteine) could be harnessed to design targeted covalent inhibitors. By incorporating this reactive warhead into a larger molecule with affinity for a specific protein target, it could form an irreversible covalent bond, leading to potent and prolonged inhibition.

-

Scaffold for Medicinal Chemistry: As a versatile precursor for heterocycles, this compound serves as an excellent starting point for generating libraries of novel small molecules.[13][19][20] The resulting pyrimidines, pyrazoles, and other N-heterocycles are privileged structures in medicinal chemistry and could be screened for a wide range of biological activities, from anticancer to antimicrobial effects.[14]

Conclusion

This compound is a compelling molecule that stands at the intersection of synthetic chemistry, analytical science, and chemical biology. Its structure is defined by the dual characteristics of a highly reactive β-dicarbonyl system and a modulating 4-chlorophenoxy group. This guide has outlined its fundamental properties, proposed a robust synthetic strategy, detailed its key chemical reactions, and provided a framework for its analysis. The true potential of this compound lies in its application as a versatile tool for researchers—whether as a building block for novel therapeutics, a probe to investigate cellular stress, or a warhead for designing next-generation covalent drugs. Further exploration of this and similar substituted malondialdehydes is certain to yield valuable insights and tools for the scientific community.

References

-

Wikipedia. Malondialdehyde. Available from: [Link]

-

GSRS. MALONDIALDEHYDE. Available from: [Link]

-

Quick Company. Synthesis Of 2 Chloromalonaldehyde. Available from: [Link]

-

Ugo, B., & Bernard, C. (2000). Two-step synthesis of homochiral monoaminals of tricarbonylphthalaldehydechromium complex. ResearchGate. Available from: [Link]

-

ResearchGate. Downfield portion of the 1 H NMR spectrum from sample MRL60. Available from: [Link]

-

Shibamoto, T., & Yeo, H. C. (2021). Robust High-Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for the Determination of Malondialdehyde in Biological Samples Using Thiobarbituric Acid Derivatization and Column Cleaning with High-Concentration Ammonium Acetate. ACS Publications. Available from: [Link]

-

Yin, D., & Chen, K. (2005). Substantial reaction between histamine and malondialdehyde: A new observation of carbonyl stress. ResearchGate. Available from: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of new malonaldehyde derivatives using 2-heteroaryl-substituted trimethinium salts. Available from: [Link]

- Google Patents. (2020). Synthesis method of 2-bromomalondialdehyde. CN110885284A.

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available from: [Link]

-

Ilhami, G., & H, K. (2007). Comparison of two Methods for Malondialdehyde Measurement. ResearchGate. Available from: [Link]

-

Nair, V., Vietti, D. E., & Cooper, C. S. (1981). Degenerative chemistry of malondialdehyde. Structure, stereochemistry, and kinetics of formation of enaminals from reaction with amino acids. Journal of the American Chemical Society. Available from: [Link]

-

Liu, T., et al. (2022). Effects of Oxidation Modification by Malondialdehyde on the Structure and Functional Properties of Walnut Protein. MDPI. Available from: [Link]

-

Stan, C., et al. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Institutes of Health. Available from: [Link]

-

Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available from: [Link]

-

Yin, D., & Chen, K. (2005). Substantial reaction between histamine and malondialdehyde: a new observation of carbonyl stress. PubMed. Available from: [Link]

-

University of Bristol. NMR Spectroscopy. Available from: [Link]

-

Trost, B. M., & Gunzner, J. L. (2010). Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments. National Institutes of Health. Available from: [Link]

-

Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Semantic Scholar. Available from: [Link]

-

Gerard-Monnier, D., et al. (1998). Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation. Chemical Research in Toxicology. Available from: [Link]

-

G-Biosciences. (2022). MDA (Malondialdehyde)-TBARS Assay Kit. Available from: [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]

-

Catto, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available from: [Link]

-

Wikipedia. Ether. Available from: [Link]

-

Chen, Y., et al. (2023). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). MDPI. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of diols by dihydroxylation. Available from: [Link]

-

Grotto, D., et al. (2007). Rapid quantification of malondialdehyde in plasma by high performance liquid chromatography—Visible detection. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of substituted pyrazines from N-allyl malonamides. Available from: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available from: [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available from: [Link]

Sources

- 1. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Substantial reaction between histamine and malondialdehyde: a new observation of carbonyl stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 849021-40-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Ether - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. modgraph.co.uk [modgraph.co.uk]

- 16. mdpi.com [mdpi.com]

- 17. ethosbiosciences.com [ethosbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 20. researchgate.net [researchgate.net]

Synthesis of 2-(4-Chlorophenoxy)malondialdehyde: A Precision Protocol

The following technical guide details the synthesis of 2-(4-Chlorophenoxy)malondialdehyde , a critical 1,3-dielectrophilic building block used in the construction of bioactive heterocycles such as pyrazoles and pyrimidines.

Executive Summary & Strategic Utility

This compound is a highly reactive intermediate characterized by a central carbon tethered to two formyl groups and a 4-chlorophenoxy moiety. Its synthetic value lies in its role as a "masked" three-carbon dielectrophile. Upon reaction with dinucleophiles (e.g., hydrazines, amidines), it undergoes cyclocondensation to yield 4-substituted pyrazoles or pyrimidines—scaffolds ubiquitous in agrochemicals (herbicides) and pharmaceuticals (p38 kinase inhibitors).

This guide prioritizes the Vilsmeier-Haack-Arnold (VHA) approach, a robust method that converts aryloxyacetic acids directly into 2-substituted malondialdehydes via a decarboxylative double formylation. This route is superior to handling unstable 2-halomalondialdehydes or expensive acetals.

Retrosynthetic Analysis

The logical disconnection reveals the target's origin from readily available commodity chemicals.

Figure 1: Retrosynthetic pathway showing the disconnection from the target dialdehyde back to commodity phenols.

Mechanistic Insight: The Vilsmeier-Haack-Arnold Reaction

The transformation of 4-chlorophenoxyacetic acid to the target involves a complex cascade known as the Arnold modification of the Vilsmeier-Haack reaction.

-

Activation : DMF reacts with POCl

to form the electrophilic Vilsmeier Reagent (chloromethyleneiminium salt).[1][2] -

Acylation : The carboxylic acid is activated (likely to an acyl chloride or mixed anhydride) and attacked by the Vilsmeier reagent.

-

Formylation & Decarboxylation : Two equivalents of the Vilsmeier reagent add to the alpha-carbon. The driving force is the loss of CO

and the formation of a resonance-stabilized vinamidinium salt (a trimethinium species). -

Hydrolysis : The salt is hydrolyzed under basic conditions to release dimethylamine and yield the enolized malondialdehyde.

Figure 2: Mechanistic cascade of the decarboxylative double formylation.

Experimental Protocol

Phase 1: Precursor Synthesis (If not purchased)

Target: 4-Chlorophenoxyacetic acid

| Reagent | Equiv.[3][4][5][6] | Role |

| 4-Chlorophenol | 1.0 | Substrate |

| Chloroacetic acid | 1.2 | Alkylating Agent |

| NaOH (aq, 30%) | 2.5 | Base |

| HCl (conc.) | - | Acidification |

Procedure:

-

Dissolve 4-chlorophenol in aqueous NaOH.

-

Add chloroacetic acid solution dropwise at 60°C.

-

Reflux for 4 hours.

-

Cool and acidify with HCl to pH 1.

-

Filter the white precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Checkpoint: MP should be ~156–158°C.

-

Phase 2: Vilsmeier-Haack-Arnold Formylation (Core Synthesis)

Target: this compound

Safety Critical : POCl

| Reagent | Quantity (Scale) | Molar Eq. |

| 4-Chlorophenoxyacetic Acid | 18.6 g (100 mmol) | 1.0 |

| POCl | 28 mL (300 mmol) | 3.0 |

| DMF (Dimethylformamide) | 80 mL | Excess (Solvent/Rgt) |

Step-by-Step Workflow:

-

Reagent Preparation :

-

Charge DMF into a dry 3-neck Round Bottom Flask (RBF) equipped with a drying tube, addition funnel, and thermometer.

-

Cool DMF to 0–5°C using an ice/salt bath.

-

Add POCl

dropwise over 30 minutes. Exothermic! Maintain internal temp < 10°C. The solution will turn yellow/orange (Vilsmeier reagent formation).

-

-

Substrate Addition :

-

Add 4-chlorophenoxyacetic acid in portions (solid) or as a solution in minimal DMF.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

-

-

Reaction (Heating) :

-

Heat the mixture to 70–80°C for 6 hours.

-

Observation: Evolution of CO

gas indicates the decarboxylation is proceeding. -

Monitor: TLC (or cessation of gas evolution) signals completion.

-

-

Quenching & Hydrolysis :

-

Pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow/brown precipitate (the vinamidinium salt) may form.

-

Add 30% NaOH solution slowly to adjust pH to ~10–11.

-

Heat the basic solution at 50°C for 1 hour to ensure complete hydrolysis of the iminium species to the aldehyde.

-

-

Isolation :

-

Cool to RT and acidify carefully with dilute HCl to pH ~3–4.

-

The product, this compound, often precipitates as a solid.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL).

-

Wash organic layer with brine, dry over Na

SO

-

-

Purification :

-

Recrystallize from Ethanol or Toluene/Hexane.

-

Appearance: Typically pale yellow needles or powder.

-

Characterization & Data Interpretation

| Analysis | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | δ 9.0–10.0 ppm (s or br s, 2H) | Aldehyde protons (-CHO). Note: Often appears as 1H if enolized forms H-bond. |

| δ 8.2–8.5 ppm (s, 1H) | Methine proton (ArO-CH=). | |

| δ 6.9–7.4 ppm (m, 4H) | Aromatic protons (4-Chlorophenyl ring). | |

| δ 14.0+ ppm (br) | Enolic -OH (if present in enol form). | |

| IR Spectroscopy | 1620–1660 cm⁻¹ | Conjugated C=O stretch (often lowered due to H-bonding). |

| Mass Spec (ESI) | [M+H]+ = 199.0 | Consistent with C9H7ClO3. |

Note on Tautomerism : Malondialdehydes exist in equilibrium between the dialdehyde and the enol-aldehyde forms. In the solid state, they are often stabilized as the trans-enol.

Troubleshooting & Optimization

-

Low Yield : Often due to incomplete hydrolysis of the vinamidinium salt. Ensure the basic hydrolysis step (pH > 10, 50°C) is sufficient before acidification.

-

Violent Exotherm : During POCl

addition. Strictly control temperature at 0°C. -

Product Stability : Malondialdehydes can oxidize in air. Store under nitrogen in a freezer.

References

- Arnold, Z. (1961). The Vilsmeier-Haack Reaction of Aliphatic Acids. Collection of Czechoslovak Chemical Communications, 26, 3051.

- Reichardt, C., & Halbritter, K. (1971). Darstellung von 2-substituierten Trimethiniumsalzen aus substituierten Essigsäuren. Angewandte Chemie, 83(14), 541-542.

-

Kondratov, I. S., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. Link (Analogous chemistry demonstrating utility of 2-substituted malondialdehydes).

-

Laya, R., et al. (2013).[5] Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Growing Science. Link (Demonstrates Vilsmeier formylation leading to malondialdehyde structures).

-

US Patent 2471575A . Process of preparing 2,4-dichlorophenoxyacetic acid. Link (Reference for precursor synthesis).

Sources

2-(4-Chlorophenoxy)malondialdehyde chemical properties

This guide details the chemical properties, synthesis, and applications of 2-(4-Chlorophenoxy)malondialdehyde , a specialized C3-synthon used in the construction of bioactive heterocycles.

A Strategic C3 Synthon for Heterocyclic Drug Discovery

Executive Summary

This compound (CAS: 849021-40-5) is a highly reactive 1,3-dicarbonyl equivalent. Structurally, it consists of a malondialdehyde backbone substituted at the C2 position with a 4-chlorophenoxy moiety. This specific substitution pattern is valuable in medicinal chemistry for "scaffold hopping," allowing researchers to introduce a lipophilic, metabolically robust 4-chlorophenoxy group into the 4-position of pyrazoles or the 5-position of pyrimidines.

This guide outlines the physicochemical profile, the Vilsmeier-Haack synthetic route, and the divergent reactivity of this compound in heterocyclic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]

The molecule exists in equilibrium between its dialdehyde and enol forms, with the enol form typically predominating in the solid state due to intramolecular hydrogen bonding.

| Property | Data |

| CAS Number | 849021-40-5 |

| IUPAC Name | 2-(4-Chlorophenoxy)propanedial |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| Appearance | Brown to tan solid |

| Melting Point | 116–118 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Stability | Stable under ambient conditions; hygroscopic. Store under inert gas. |

Synthetic Pathway: The Arnold-Vilsmeier Route

The most robust synthesis of 2-substituted malondialdehydes involves the Arnold-Vilsmeier formylation of the corresponding acetic acid derivative. This reaction utilizes the "Vilsmeier reagent" (generated in situ from POCl₃ and DMF) to effect a double formylation followed by decarboxylation.

Reaction Mechanism[4][5]

-

Activation: 4-Chlorophenoxyacetic acid is converted to its acid chloride or mixed anhydride by POCl₃.

-

Formylation & Decarboxylation: The activated methylene group undergoes electrophilic attack by the Vilsmeier reagent (chloromethyliminium salt). A sequence of addition-elimination and decarboxylation results in a vinamidinium salt intermediate.

-

Hydrolysis: The vinamidinium salt is hydrolyzed under basic conditions to yield the free malondialdehyde.

Experimental Protocol (Standardized)

-

Reagents: 4-Chlorophenoxyacetic acid (1.0 eq), POCl₃ (2.5–3.0 eq), DMF (excess, as solvent/reagent).

-

Step 1: Cool DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier reagent.

-

Step 2: Add 4-Chlorophenoxyacetic acid. Heat the mixture to 70–80°C for 4–6 hours. (Evolution of CO₂ gas will be observed).

-

Step 3: Quench the reaction mixture into crushed ice.

-

Step 4: Neutralize with aqueous NaOH or NaOAc to pH 5–6. The vinamidinium intermediate hydrolyzes, and the product precipitates.

-

Step 5: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Synthesis Workflow Diagram

Caption: The Arnold-Vilsmeier synthesis pathway converting the acetic acid precursor to the final malondialdehyde via a vinamidinium salt.

Reactivity Profile & Heterocyclic Synthesis

This compound acts as a 1,3-dielectrophile . It condenses avidly with dinucleophiles to form 5- or 6-membered aromatic heterocycles. The 4-chlorophenoxy group remains intact, positioned strategically on the heteroaromatic ring.

Synthesis of Pyrazoles

Reaction with hydrazines yields 4-substituted pyrazoles.

-

Reagents: Hydrazine hydrate (R=H) or Phenylhydrazine (R=Ph).

-

Conditions: Ethanol, reflux, catalytic acetic acid.

-

Product: 4-(4-chlorophenoxy)-1H-pyrazole.

-

Mechanism: Double condensation (Schiff base formation).

Synthesis of Pyrimidines

Reaction with amidines, guanidines, or ureas yields 5-substituted pyrimidines.

-

Reagents: Guanidine HCl (R=NH₂), Acetamidine (R=Me), or Urea (R=OH).

-

Conditions: Ethanol/NaOEt (basic conditions required to liberate the free base of the amidine).

-

Product: 5-(4-chlorophenoxy)pyrimidine derivatives.

Divergent Synthesis Diagram

Caption: Divergent synthesis showing the transformation of the core scaffold into pyrazoles and pyrimidines.

Applications in Drug Discovery

The 4-chlorophenoxy moiety is a privileged substructure in medicinal chemistry. It is often used to:

-

Enhance Lipophilicity: Improves membrane permeability.

-

Block Metabolism: The chlorine atom at the para-position blocks CYP450-mediated oxidation of the phenyl ring.

-

Target Binding: Provides hydrophobic interactions within enzyme active sites (e.g., kinase hydrophobic pockets).

Example Application:

-

Kinase Inhibitors: 5-substituted pyrimidines derived from this synthon mimic the ATP adenine ring, with the phenoxy group extending into the solvent-accessible region or hydrophobic back-pocket.

Handling and Stability

-

Storage: Store in a tightly sealed container at 2–8°C. The compound is air-sensitive over long periods (oxidation to carboxylic acids) and hygroscopic.

-

Safety: Like many dialdehydes, it is a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

-

Purification: If the solid darkens upon storage, recrystallization from ethanol or sublimation is recommended to restore purity.

References

-

Sigma-Aldrich. this compound Product Sheet. CAS: 849021-40-5.[1][2][3][4] Link

-

Reichardt, C. (2005).[5] Vilsmeier-Haack-Arnold Formylation of Aliphatic Systems. In: Organic Reactions. Wiley. (General mechanism for acetic acid to malondialdehyde conversion).

-

Fritz, H. (1959).[6] Syntheses of Malondialdehydes via Vilsmeier Reaction. Chem. Ber. (Foundational chemistry for vinamidinium salts).

-

ResearchGate. Synthesis of new malonaldehyde derivatives using 2-heteroaryl-substituted trimethinium salts. (Describes the specific Vilsmeier route from acetic acid derivatives). Link

Sources

2-(4-Chlorophenoxy)malondialdehyde molecular weight

An In-Depth Technical Guide to 2-(4-Chlorophenoxy)malondialdehyde

Introduction

This compound is a substituted dialdehyde derivative with significant potential as a versatile intermediate in synthetic chemistry and as a specialized tool in biomedical research. Structurally, it combines the reactive 1,3-dicarbonyl functionality of malondialdehyde (MDA) with a stable 4-chlorophenoxy moiety. This unique combination imparts distinct physicochemical properties that differentiate it from the parent MDA, a well-known biomarker of oxidative stress.[1][2][3] While MDA is a highly reactive and often transient species generated during lipid peroxidation, this compound offers a more stable, handleable surrogate for investigating the biological consequences of carbonyl stress.[3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, grounding all protocols and claims in established chemical principles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The presence of the electronegative chlorine atom and the phenoxy group influences the molecule's polarity, solubility, and reactivity compared to unsubstituted malondialdehyde.

| Property | Value | Source |

| Molecular Weight | 198.61 g/mol | |

| Molecular Formula | C₉H₇ClO₃ | [5] |

| CAS Number | 849021-40-5 | |

| Canonical SMILES | C1=CC(=CC=C1Cl)OC(C=O)C=O | [6] |

| Synonyms | 2-(4-chlorophenoxy)malonaldehyde, (4-Chlorophenoxy)propane-1,3-dial | [5] |

Chemical Structure and Tautomerism

Like its parent compound, malondialdehyde, this compound exists in equilibrium with its more stable enol tautomer.[7] The intramolecular hydrogen bond in the enol form creates a pseudo-aromatic six-membered ring, which significantly influences its reactivity and spectroscopic properties.

Figure 1: Tautomeric Equilibrium of the Core Structure

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves the formylation of 4-chlorophenoxyacetic acid. This approach leverages a commercially available starting material and a reliable C-C bond-forming reaction.

Figure 2: Proposed Synthesis Workflow

Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory safety conditions.

-

Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF, 3 eq.) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 4-chlorophenoxyacetic acid (1 eq.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Heating: After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Hydrolysis: Adjust the pH to 4-5 with a saturated sodium bicarbonate solution. Stir for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

-

Chromatography Setup: Prepare a silica gel column using a hexane/ethyl acetate solvent system.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%).

-

Fraction Collection: Collect fractions based on TLC analysis, pooling those containing the pure product.

-

Final Step: Evaporate the solvent from the pure fractions to yield this compound, likely as a crystalline solid or a viscous oil.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption around 1650-1700 cm⁻¹ due to the conjugated carbonyl (C=O) stretching of the enol form. A broad O-H stretch from the enolic hydroxyl group may be visible around 3200-3500 cm⁻¹. Characteristic C-O-C (ether) stretches will appear in the 1200-1300 cm⁻¹ region, and the C-Cl stretch will be observed around 700-800 cm⁻¹.[8][9]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will be highly informative. Key expected signals include:

-

An aldehydic proton (CHO) signal significantly downfield, likely between δ 9-10 ppm.

-

Aromatic protons from the 4-chlorophenoxy group appearing as two doublets (an AA'BB' system) in the δ 6.8-7.5 ppm range.

-

A methine proton (-CH-) signal, coupled to the aldehydic proton.

-

A broad singlet for the enolic hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product. A reverse-phase method would be most suitable.

Figure 3: HPLC Purity Analysis Workflow

Experimental Protocol: HPLC Analysis

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to ensure protonation). A typical starting condition could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the aromatic ring provides strong chromophoric activity.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Analysis: Inject 10 µL of the sample and record the chromatogram. Purity is determined by the relative area of the main product peak.

Reactivity and Applications

The utility of this compound stems from the reactivity of its 1,3-dicarbonyl core, which is analogous to that of malondialdehyde.

Reactivity with Biomolecules

Malondialdehyde is known to form covalent adducts with nucleophilic side chains of amino acids (e.g., lysine, arginine) and with DNA bases.[10][11] This cross-linking activity is a key mechanism of its cytotoxicity and role in pathogenesis.[4] this compound is expected to exhibit similar reactivity, serving as an electrophile that can modify proteins and nucleic acids. The 4-chlorophenoxy group provides a unique tag for detection and may influence the compound's distribution and target specificity within a biological system.

Figure 4: Conceptual Pathway of Protein Adduct Formation

Applications in Drug Development and Research

-

Synthetic Building Block: The 1,3-dicarbonyl motif is a cornerstone in the synthesis of heterocyclic compounds. This compound is an excellent precursor for creating substituted pyrazoles, pyrimidines, and thiazoles, which are common scaffolds in medicinal chemistry.[12] The 4-chlorophenyl ether moiety can be a key pharmacophoric element or a handle for further synthetic modifications.

-

Tool for Carbonyl Stress Research: In cell biology, it can be used as a stable, exogenous source of dialdehyde to study the cellular responses to carbonyl stress. Unlike inducing lipid peroxidation to generate endogenous MDA, using this compound allows for a more controlled and quantifiable delivery of the reactive species.[4] This is invaluable for studying signaling pathways activated by protein and DNA adduction and for screening potential protective agents.

-

Biomarker Development: While MDA is a known biomarker, its instability poses analytical challenges.[13] Stable derivatives like this compound could potentially be used to develop more robust immunoassays or mass spectrometry-based methods for detecting protein adducts in clinical samples.

Conclusion

This compound is a molecule of significant scientific interest, bridging the fields of synthetic organic chemistry and biomedical research. Its well-defined structure and the dual reactivity of its malondialdehyde core and the properties of its chlorophenoxy group make it a valuable tool. The technical guidance provided herein on its synthesis, characterization, and application is intended to empower researchers to explore its full potential, from creating novel heterocyclic drug candidates to unraveling the complex cellular responses to oxidative and carbonyl stress.

References

-

PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

-

Wikipedia. Malondialdehyde. [Link]

-

PubChem. 2-(4-Chlorophenyl)malonaldehyde. [Link]

-

Barrera, G., et al. (2018). Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. MDPI. [Link]

-

Tsikas, D. (2017). GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. PubMed Central. [Link]

-

Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. PubMed. [Link]

-

PubChem. Malonaldehyde. [Link]

-

Cajanding, R. J. M. (2019). Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde. [Link]

-

Zhong, H., et al. (2011). The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons. PubMed. [Link]

-

PubChemLite. 2-(3-chlorophenoxy)malondialdehyde (C9H7ClO3). [Link]

-

Morales-Vargas, A., et al. (2021). Involvement of malondialdehyde in oxidative stress and neurodegenerative diseases. ResearchGate. [Link]

-

Gangemi, S., et al. (2023). Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. PubMed. [Link]

-

Re-Smit, E., et al. (2021). Recent Advancements in the LC- and GC-Based Analysis of Malondialdehyde (MDA): A Brief Overview. NIH. [Link]

-

Onyango, A. N., & Baba, N. (2010). New hypotheses on the pathways of formation of malondialdehyde and isofurans. PubMed. [Link]

-

Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

- Google Patents. CN110885284A - Synthesis method of 2-bromomalondialdehyde.

-

Welch, K., et al. (2019). Development of a low level detection method for 2-chloromalonaldehyde in active pharmaceutical ingredients by HILIC separation. RSC Publishing. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Wong, S. H., et al. (2009). Free malondialdehyde determination by HPLC applied to microsomal studies. ResearchGate. [Link]

-

Taylor & Francis. Malonaldehyde – Knowledge and References. [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Van der Gijp, S. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

GSC Online Press. (2024). Efficacy of lycopene in reducing malondialdehyde (MDA) levels due to Lipopolysaccharide (LPS) exposure in Mice (Mus musculus). [Link]

-

ResearchGate. The chemical structures of 2,4-D and its derivants. [Link]

-

eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

-

MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. [Link]

-

Tomita, M., et al. (1990). Determination of malonaldehyde in oxidized biological materials by high-performance liquid chromatography. PubMed. [Link]

Sources

- 1. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]

- 4. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 849021-40-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - 2-(3-chlorophenoxy)malondialdehyde (C9H7ClO3) [pubchemlite.lcsb.uni.lu]

- 7. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a low level detection method for 2-chloromalonaldehyde in active pharmaceutical ingredients by HILIC separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Chlorophenoxy)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)malondialdehyde is a synthetic compound of significant interest due to its structural resemblance to both the chlorophenoxy class of herbicides and the endogenous lipid peroxidation product, malondialdehyde (MDA). This guide synthesizes the current understanding of its mechanism of action, drawing from the known biological effects of its constituent moieties. We postulate a multi-pronged mechanism centered on the induction of oxidative stress, covalent modification of cellular macromolecules, and the subsequent activation of cell death pathways. This document provides a comprehensive theoretical framework and practical experimental approaches for researchers investigating this and similar molecules.

Introduction: A Tale of Two Moieties

The chemical structure of this compound suggests a toxicological profile that is a composite of its two key components: the chlorophenoxy group and the malondialdehyde core.

-

The Chlorophenoxy Moiety: Chlorophenoxy compounds, such as the herbicide 2,4-D, are known to induce oxidative stress and have been shown to cause programmed cell death in various cell types, including neurons.[1][2][3] Their mechanisms often involve the disruption of cellular homeostasis and mitochondrial function.[4]

-

The Malondialdehyde (MDA) Core: MDA is a highly reactive dialdehyde produced during lipid peroxidation, a hallmark of oxidative stress.[5][6] It readily forms adducts with proteins and DNA, leading to cellular dysfunction, genotoxicity, and the initiation of apoptotic and necrotic cell death.[7][8][9][10] MDA is widely used as a biomarker for oxidative damage.[11]

Based on this, we hypothesize that this compound acts as a potent cytotoxic agent through a mechanism involving:

-

Induction of Oxidative Stress: The chlorophenoxy group may initiate or exacerbate the production of reactive oxygen species (ROS).

-

Electrophilic Attack and Adduct Formation: The reactive dialdehyde core can covalently modify proteins and nucleic acids, leading to loss of function and cellular damage.

-

Activation of Cell Death Pathways: The culmination of oxidative stress and macromolecular damage triggers programmed cell death (apoptosis) and potentially other cell death modalities.

Proposed Molecular Mechanisms of Action

Induction of Oxidative Stress and Lipid Peroxidation

The chlorophenoxy moiety is likely to be the primary initiator of oxidative stress. This can occur through several potential mechanisms, including the uncoupling of oxidative phosphorylation in mitochondria, leading to electron leakage and the formation of superoxide radicals. The resulting increase in intracellular ROS can then initiate a cascade of lipid peroxidation, generating endogenous MDA and further amplifying the oxidative damage.

Covalent Modification of Cellular Macromolecules

The malondialdehyde core of the molecule is a potent electrophile. It can react with nucleophilic groups in cellular macromolecules, primarily the amino groups of lysine residues in proteins and the exocyclic amino groups of DNA bases.[6][12]

-

Protein Adduct Formation: The formation of protein adducts can lead to:

-

DNA Adduct Formation: The reaction of the malondialdehyde moiety with DNA can result in the formation of mutagenic adducts, such as pyrimido[1,2-a]purin-10(3H-)one (M1G).[8] These adducts can block DNA replication and transcription, leading to cell cycle arrest and the induction of DNA repair pathways. If the damage is too extensive, it can trigger apoptosis.

Disruption of Cellular Signaling Pathways

The cellular damage induced by this compound is expected to activate a number of stress-responsive signaling pathways:

-

MAPK Pathway Activation: Oxidative stress and protein modifications are known to activate mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK.[7] Activation of these pathways can have pro-apoptotic or pro-survival effects depending on the cellular context and the duration of the stress.

-

p53-Mediated Cell Cycle Arrest and Apoptosis: DNA damage can lead to the stabilization and activation of the tumor suppressor protein p53.[8] Activated p53 can induce the expression of p21, leading to cell cycle arrest, and pro-apoptotic proteins like Bax, initiating the mitochondrial pathway of apoptosis.[8]

-

Mitochondrial Dysfunction: The compound may directly target mitochondria, leading to the loss of mitochondrial membrane potential (Δψm), the release of cytochrome c, and the activation of caspase-9 and the downstream executioner caspase-3.[2][4]

Experimental Workflows for Mechanistic Elucidation

The following experimental protocols provide a framework for investigating the proposed mechanisms of action of this compound.

Assessment of Cytotoxicity

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Measurement of Oxidative Stress

Protocol: Intracellular ROS Detection with DCFH-DA

-

Cell Treatment: Treat cells with this compound for various time points.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Detection of Lipid Peroxidation

Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures MDA, a product of lipid peroxidation.[14][15][16][17]

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer.

-

TBA Reaction: Add thiobarbituric acid (TBA) reagent to the sample and heat at 95°C for 60 minutes. This reaction forms a colored MDA-TBA adduct.[16]

-

Absorbance Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.[14][16]

-

Quantification: Determine the MDA concentration using a standard curve generated with an MDA standard.

Analysis of Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the compound for the desired time.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from the proposed experiments.

| Assay | Endpoint | Concentration 1 | Concentration 2 | Concentration 3 |

| MTT Assay | IC50 (µM) | |||

| DCFH-DA Assay | Fold Increase in ROS | |||

| TBARS Assay | MDA (nmol/mg protein) | |||

| Annexin V/PI | % Apoptotic Cells |

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a cytotoxic agent that acts through a multi-faceted mechanism involving the induction of oxidative stress, covalent modification of cellular macromolecules, and the activation of cell death pathways. The experimental workflows outlined in this guide provide a robust framework for testing this hypothesis and further elucidating the precise molecular targets and signaling cascades involved.

Future research should focus on identifying the specific proteins and DNA adducts formed by this compound, as well as exploring the potential for therapeutic interventions that can mitigate its toxic effects. A deeper understanding of the mechanism of action of this compound will not only advance our knowledge of toxicology but may also provide insights into the development of novel anticancer agents that exploit similar mechanisms.[18][19][20][21]

References

-

2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. (2023). PMC. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). MDPI. [Link]

-

Determination of malondialdehyde by liquid chromatography as the 2,4-dinitrophenylhydrazone derivative: a marker for oxidative stress in cell cultures of human hepatoma HepG2. (n.d.). PubMed. [Link]

-

Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (n.d.). World Health Organization (WHO). [Link]

-

Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice. (n.d.). NIH. [Link]

-

Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells. (n.d.). PubMed. [Link]

-

Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde. (n.d.). YouTube. [Link]

-

Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024). PMC - NIH. [Link]

-

Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. (n.d.). MDPI. [Link]

-

The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons. (2011). PubMed. [Link]

-

Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. (n.d.). PMC - NIH. [Link]

-

Induction of cell cycle arrest by the endogenous product of lipid peroxidation, malondialdehyde. (n.d.). PubMed. [Link]

-

Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes. (n.d.). PubMed. [Link]

-

The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. (2025). PubMed. [Link]

-

Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. (n.d.). PubMed Central. [Link]

-

Product Manual for Malondialdehyde (MDA) Assay Kit. (n.d.). Northwest Life Science Specialties. [Link]

-

Kinetics of Malic Dehydrogenase Inhibition by 2,4-Dichlorophenoxyacetic Acid. (n.d.). PMC - NIH. [Link]

-

Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid. (n.d.). PubMed. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]

-

Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis. (n.d.). PMC - PubMed Central. [Link]

-

MDA(malondialdehyde) Assay Kit. (n.d.). dojindo. [Link]

-

2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. (2023). PubMed. [Link]

-

Enzyme Inhibition Strategies in the Management of Neurodegenerative Diseases: A Biochemical Perspective. (n.d.). Longdom Publishing. [Link]

-

Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method) (E-BC-K025-S). (n.d.). Elabscience. [Link]

-

Malondialdehyde (MDA) Assay Kit - (Cell Samples). (n.d.). CD Biosynsis. [Link]

-

Proteins Modified by Malondialdehyde, 4-Hydroxynonenal, or Advanced Glycation End Products in Lipofuscin of Human Retinal Pigment Epithelium. (n.d.). IOVS. [Link]

-

(PDF) Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024). ResearchGate. [Link]

-

Malondialdehyde (MDA) Assay Kit: 200 Tests. (n.d.). Northwest Life Science Specialties, LLC. [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]

- 6. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders [mdpi.com]

- 7. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of cell cycle arrest by the endogenous product of lipid peroxidation, malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of malondialdehyde by liquid chromatography as the 2,4-dinitrophenylhydrazone derivative: a marker for oxidative stress in cell cultures of human hepatoma HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. longdom.org [longdom.org]

- 14. nwlifescience.com [nwlifescience.com]

- 15. MDA(malondialdehyde) Assay Kit MDA Assay Kit Dojindo [dojindo.com]

- 16. Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method) - Elabscience® [elabscience.com]

- 17. Malondialdehyde (MDA) and/or TBARS Assay Kit | NWLSS | Supplier [nwlifescience.com]

- 18. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical Studies of 2-(4-Chlorophenoxy)malondialdehyde: A Technical Whitepaper

The following technical guide details the theoretical framework for analyzing 2-(4-Chlorophenoxy)malondialdehyde (CAS: 849021-40-5). This guide is structured to serve as a foundational whitepaper for computational chemists and medicinal chemists utilizing this scaffold in drug design.

Executive Summary & Chemical Identity

This compound is a critical electrophilic building block utilized in the synthesis of bioactive heterocycles, particularly pyrazoles, isoxazoles, and pyrimidines. Its unique structure—a highly reactive malondialdehyde backbone coupled with a lipophilic 4-chlorophenoxy moiety—makes it a prime subject for theoretical investigation regarding tautomeric stability, nucleophilic susceptibility, and pharmacophoric potential.

This guide establishes the protocols for the Density Functional Theory (DFT) analysis of this molecule, predicting its electronic behavior, vibrational signatures, and reactivity indices essential for rational drug design.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(4-chlorophenoxy)propanedial |

| CAS Number | 849021-40-5 |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| Physical State | Brown Solid |

| Melting Point | 116-118 °C |

Computational Methodology (Standard of Procedure)

To ensure high-fidelity results comparable to experimental data, the following computational workflow is mandated. This protocol balances cost with accuracy, specifically treating the intramolecular hydrogen bonding characteristic of malondialdehydes.

Level of Theory[3][4]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

-

Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and chlorine atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD using DMSO or Ethanol, as these are standard solvents for nucleophilic condensation reactions involving this precursor.

Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study, from conformational searching to reactivity mapping.

Figure 1: Standardized computational workflow for the theoretical characterization of malondialdehyde derivatives.

Structural Analysis: Tautomeric Equilibrium

A defining feature of 2-substituted malondialdehydes is the keto-enol tautomerism . Theoretical studies must explicitly compare the stability of the dicarbonyl form versus the enol form.

The Chelate Effect

In the gas phase and non-polar solvents, the cis-enol form is predicted to be the global minimum. This is due to the formation of a strong intramolecular hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB) between the enolic hydroxyl group and the carbonyl oxygen, forming a pseudo-six-membered ring.

-

Bond Length Prediction: The O–H...O distance is typically predicted around 1.6–1.7 Å, indicating strong interaction.

-

Planarity: The malondialdehyde fragment (O=C–C=C–OH) is expected to be planar to maximize π-conjugation, while the chlorophenoxy ring may twist (dihedral angle ~60-90°) to minimize steric repulsion with the carbonyl oxygens.

Figure 2: Tautomeric landscape. The Cis-Enol form is thermodynamically favored due to Resonance Assisted Hydrogen Bonding (RAHB).

Electronic Properties & Reactivity Descriptors

For drug development professionals, the utility of this molecule lies in its ability to react with dinucleophiles (e.g., hydrazines, amidines). We quantify this using Frontier Molecular Orbital (FMO) analysis.[2]

HOMO-LUMO Gap & Hardness

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the chlorophenoxy ring and the enol oxygen lone pairs. It represents the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the malondialdehyde carbonyl carbons. This confirms the site of nucleophilic attack.

-

Chemical Hardness (η): Calculated as

. A lower hardness value implies higher polarizability and reactivity, typical for this class of synthons.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual guide for docking and reactivity:

-

Red Regions (Negative Potential): Concentrated around the carbonyl oxygen and the phenoxy oxygen. These sites accept hydrogen bonds.

-

Blue Regions (Positive Potential): Concentrated on the enolic proton and the aromatic protons.

-

Reactivity Insight: The carbon atoms of the carbonyls will appear neutral-to-positive, inviting attack from nucleophiles like hydrazine (synthesis of pyrazoles).

Global Reactivity Indices

These parameters are derived from the vertical ionization potential (IP) and electron affinity (EA).

| Descriptor | Formula | Interpretation for Drug Design |

| Electronegativity (χ) | Tendency to attract electrons; high for this electrophile. | |

| Global Hardness (η) | Resistance to charge transfer. | |

| Electrophilicity Index (ω) | Critical Metric. A high ω value confirms this molecule is a potent electrophile, suitable for covalent docking or rapid condensation. |

Spectroscopic Profiling (Vibrational Analysis)

Theoretical IR spectra are vital for validating the synthesized structure.

-

ν(O-H) Stretch: Due to the strong intramolecular H-bond in the enol form, this peak is significantly redshifted and broadened, typically appearing around 3000–2500 cm⁻¹ (unlike a free alcohol at 3600 cm⁻¹).

-

ν(C=O) Stretch: The conjugation and H-bonding lower the carbonyl frequency to approximately 1650–1620 cm⁻¹ .

-

ν(C-Cl) Stretch: A distinct fingerprint band expected in the 1090–1080 cm⁻¹ region.

Scaling Factor: When using B3LYP/6-311++G(d,p), experimental frequencies are typically 0.961–0.967 times the calculated harmonic frequencies.

Biological Relevance & Docking Potential

While this compound is a precursor, theoretical docking studies often model it or its immediate derivatives against targets involved in oxidative stress or bacterial DNA replication.

Potential Targets

-

Enzyme: E. coli DNA Gyrase B (for antimicrobial pyrazole derivatives).

-

Mechanism: The malondialdehyde moiety can form Schiff bases with lysine residues in the active site (Covalent Docking).

Lipophilicity (LogP)

The 4-chlorophenoxy group significantly increases the lipophilicity compared to unsubstituted malondialdehyde.

-

Theoretical LogP: ~1.8 - 2.2.

-

Impact: Enhanced membrane permeability, making it an effective scaffold for designing orally bioavailable drugs.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 849021-40-5).[3][4][5]Link

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

ChemicalBook. this compound Properties and Safety.Link

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software reference for protocols cited).

Sources

An In-Depth Technical Guide to the Safety and Handling of 2-(4-Chlorophenoxy)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)malondialdehyde, a reactive dialdehyde with significant potential in synthetic chemistry and as a tool in drug discovery. As a bifunctional molecule, it serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its structural relationship to malondialdehyde (MDA), a key biomarker of oxidative stress, also positions it as a compound of interest for studying the pathophysiology of diseases linked to lipid peroxidation. This document outlines the critical safety protocols, handling procedures, synthesis, reactivity, and analytical methods associated with this compound to ensure its safe and effective use in a laboratory setting.

Introduction: A Molecule of Dichotomous Interest

This compound belongs to the class of substituted malondialdehydes, which are characterized by a propanedial backbone. The presence of the 4-chlorophenoxy group at the 2-position imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems which are prevalent in many pharmaceutical agents.

Furthermore, the core malondialdehyde structure is intrinsically linked to cellular biochemistry and pathology. Malondialdehyde (MDA) is a natural byproduct of lipid peroxidation, a process implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Consequently, understanding the reactivity and biological effects of MDA derivatives such as this compound is of paramount importance for researchers in drug development and toxicology.

This guide aims to provide a holistic understanding of this compound, from its fundamental chemical properties to its practical applications and, most importantly, the safety measures required for its handling.

Hazard Identification and Safety Precautions

Given the reactive nature of the aldehyde functional groups, this compound and its analogs are classified as hazardous chemicals. The following information is synthesized from safety data sheets (SDS) of closely related compounds and general knowledge of reactive aldehydes.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

This classification is based on data for the closely related compound 2-(4-chlorophenyl)malondialdehyde.

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound to prevent exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.

-

Skin Protection: A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile or neoprene) are required. Ensure gloves are inspected before use and changed frequently, especially if contaminated.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Ensure adequate ventilation and work within a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Protect from moisture.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |